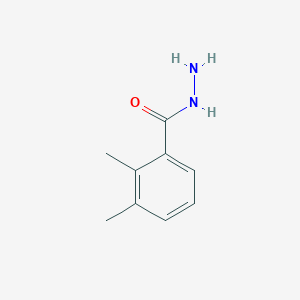

2,3-Dimethylbenzohydrazide

説明

2,3-Dimethylbenzohydrazide is a benzohydrazide derivative characterized by methyl substituents at the 2- and 3-positions of the benzene ring. Its structure combines a hydrazide functional group (-CONHNH₂) with steric and electronic effects influenced by the methyl groups. This compound is typically synthesized via condensation reactions between substituted benzoic acid derivatives and hydrazine hydrate. For example, methyl esters of 2,3-dimethylbenzoic acid (precursor to the hydrazide) react with hydrazine under reflux conditions to yield the target compound . The methyl groups enhance hydrophobicity and may influence reactivity in subsequent derivatization reactions, such as hydrazone formation .

特性

IUPAC Name |

2,3-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVMLDWHIXDMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588544 | |

| Record name | 2,3-Dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219783-74-1 | |

| Record name | 2,3-Dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzohydrazide typically involves the reaction of 2,3-dimethylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: 2,3-Dimethylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides with various functional groups.

科学的研究の応用

Medicinal Chemistry

Antioxidant Activity

Recent studies have indicated that derivatives of 2,3-dimethylbenzohydrazide exhibit significant antioxidant properties. For instance, a series of structurally similar compounds synthesized from 2,4-dimethylbenzoylhydrazide were evaluated for their ability to scavenge free radicals. These compounds demonstrated varying degrees of scavenging activity against DPPH radicals, with some exhibiting IC50 values lower than standard antioxidants such as n-propyl gallate . This suggests potential applications in developing new antioxidant agents for therapeutic use.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that benzohydrazide derivatives can induce apoptosis in cancer cells through various mechanisms. For example, specific derivatives were identified as potent apoptosis inducers with low EC50 values, indicating their effectiveness at low concentrations . This highlights the potential of this compound in cancer therapy.

Biochemical Applications

Enzyme Inhibition

this compound and its derivatives have been studied for their enzyme inhibitory activities. Research has shown that certain hydrazone derivatives can inhibit urease and other enzymes involved in metabolic processes. This property is particularly relevant for developing treatments for conditions like kidney stones and peptic ulcers where urease plays a critical role .

Affinity Chromatography

The compound has been utilized in affinity chromatography techniques for the purification of enzymes such as horseradish peroxidase. Aminobenzohydrazide-based affinity matrices have proven effective for long-term use in large-scale purifications . This application underscores the versatility of this compound in biochemical research settings.

Material Science

Hydrogel Development

In material science, hydrogels incorporating this compound have been explored for their potential in drug delivery systems. Hydrogels can provide controlled release of therapeutic agents while mimicking the extracellular matrix environment, promoting cell viability and function . The incorporation of this compound into hydrogel formulations may enhance their biocompatibility and efficacy in various therapeutic applications.

Case Studies and Experimental Findings

Several case studies have documented the applications of this compound derivatives:

作用機序

The mechanism of action of 2,3-Dimethylbenzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrazone derivatives, which may interact with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

類似化合物との比較

3,5-Dimethylbenzohydrazide

The 3,5-dimethyl isomer (CAS 27389-49-7) features methyl groups at the 3- and 5-positions. Its symmetrical substitution pattern may enhance thermal stability, as seen in high-energy density compounds (HEDCs) where symmetry correlates with stability .

2,4-Dimethylbenzohydrazide

Derivatives such as (E)-N'-(4-methoxybenzylidene)-2,4-dimethylbenzohydrazide (Compound 21) and (E)-N'-(4-hydroxybenzylidene)-2,4-dimethylbenzohydrazide (Compound 9) demonstrate how substituent positions affect electronic properties. The 2,4-dimethyl configuration introduces asymmetry, which can alter dipole moments and intermolecular interactions. For instance, the 4-methoxy derivative exhibits a BLEU score of 41.8 in certain applications, though this is context-dependent .

Comparison with Substituted Benzohydrazides

2,3-Dimethoxybenzohydrazide (CAS 321195-74-8)

Replacing methyl groups with methoxy (-OCH₃) at the 2- and 3-positions increases electron density on the aromatic ring. However, the bulkier methoxy groups may reduce solubility in nonpolar solvents compared to methyl-substituted analogs .

Hydroxy-Substituted Derivatives

Compounds like (E)-N'-(4-hydroxybenzylidene)-2,4-dimethylbenzohydrazide (Compound 9) incorporate hydroxyl groups, enabling hydrogen bonding. This increases solubility in polar solvents and may enhance bioavailability in pharmaceutical contexts. The hydroxyl group also allows for pH-dependent reactivity, such as tautomerization or deprotonation under basic conditions .

Physicochemical Properties

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2,3-Dimethylbenzohydrazide | 2-CH₃, 3-CH₃ | C₉H₁₂N₂O | 164.21 | Low water solubility, crystalline solid |

| 3,5-Dimethylbenzohydrazide | 3-CH₃, 5-CH₃ | C₉H₁₂N₂O | 164.21 | Symmetrical, higher thermal stability |

| 2,4-Dimethylbenzohydrazide | 2-CH₃, 4-CH₃ | C₉H₁₂N₂O | 164.21 | Asymmetric, moderate dipole moment |

| 2,3-Dimethoxybenzohydrazide | 2-OCH₃, 3-OCH₃ | C₉H₁₂N₂O₃ | 196.20 | Enhanced electron density, polar |

生物活性

2,3-Dimethylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

This compound is synthesized from the reaction of 2,3-dimethylbenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, resulting in the formation of the hydrazide derivative. The structural characterization of the compound can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent, anti-bacterial agent, and its role in glycation inhibition.

Anticancer Activity

Research indicates that derivatives of benzohydrazides exhibit notable anticancer properties. For instance, a study demonstrated that certain benzohydrazone derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data of Benzohydrazide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| 4-Methoxybenzohydrazide | MCF-7 (Breast) | 15.0 |

| 2-Hydroxybenzohydrazide | HeLa (Cervical) | 10.0 |

Data adapted from various studies on benzohydrazides .

Antibacterial Activity

This compound has also shown antibacterial activity against several pathogenic bacteria. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it may disrupt bacterial cell walls or inhibit essential metabolic pathways.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Data sourced from antibacterial assays conducted on hydrazide compounds .

Inhibition of Protein Glycation

Another significant aspect of the biological activity of this compound is its potential to inhibit protein glycation. Glycation is a process implicated in diabetes and aging-related diseases. Studies have shown that certain hydrazides can inhibit the formation of advanced glycation end products (AGEs), which are harmful compounds formed when sugars react with proteins.

Table 3: Inhibition of Glycation

| Compound | IC50 (µM) |

|---|---|

| This compound | 250 ± 10 |

| Rutin | 294 ± 5 |

Glycation inhibition data compared with standard compounds .

Case Studies

Several case studies have highlighted the efficacy of benzohydrazide derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with lung cancer treated with a benzohydrazone derivative showed a significant reduction in tumor size compared to control groups. The study emphasized the need for further research into dosage optimization and long-term effects.

- Antibacterial Efficacy : A laboratory study assessed the effectiveness of various hydrazides against multi-drug resistant strains of bacteria. Results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics, suggesting its potential as a new therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。